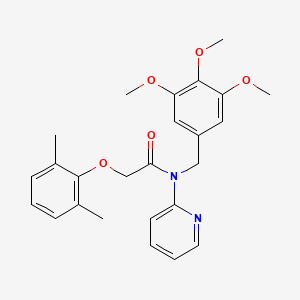
2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Final Coupling with Trimethoxybenzylamine: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzylamine to form the target compound. This step may require a catalyst and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Catalyst Selection: Using efficient catalysts to speed up the reactions and improve selectivity.
Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenolic oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound is used in research to understand its interactions with enzymes, receptors, and other biological molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.
相似化合物的比较
Similar Compounds
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: A compound with similar structural features but different functional groups.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridine rings and different functional groups.
Uniqueness
2-(2,6-Dimethylphenoxy)-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C25H28N2O5 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H28N2O5/c1-17-9-8-10-18(2)24(17)32-16-23(28)27(22-11-6-7-12-26-22)15-19-13-20(29-3)25(31-5)21(14-19)30-4/h6-14H,15-16H2,1-5H3 |
InChI 键 |
YDDKFXXIVMUXKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11366882.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11366883.png)
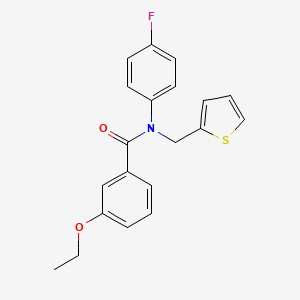
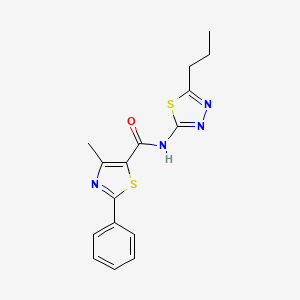
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11366903.png)
![6-(4-Ethoxyphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11366909.png)
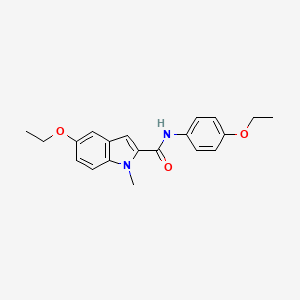
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11366913.png)
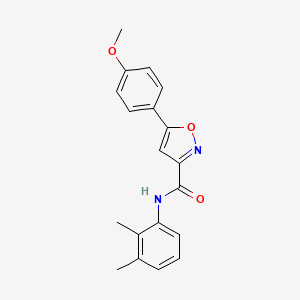
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366933.png)
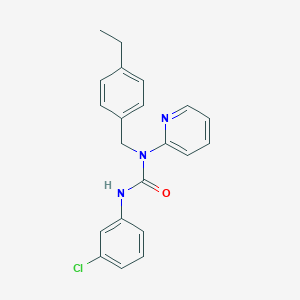
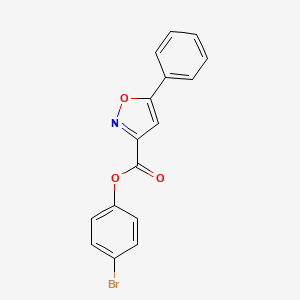
![3,7-Dibenzoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11366946.png)
![2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11366954.png)
